molecular formula C17H16ClNO2 B2920455 3-chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-propanone CAS No. 478048-66-7

3-chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-propanone

Cat. No. B2920455
CAS RN: 478048-66-7
M. Wt: 301.77
InChI Key: FBXOQVDAIKPIEY-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-propanone, also known as “3C-POB”, is a synthetic compound belonging to the benzoxazinone family. Benzoxazinones are a class of compounds that have been studied for their potential use in medicinal and agricultural applications. 3C-POB is a relatively new compound and has been found to have a wide range of applications, including in scientific research and laboratory experiments.

Scientific Research Applications

Polybenzoxazine Development

Polybenzoxazine materials have been developed using renewable resources, highlighting an innovative approach towards sustainable material science. For example, phloretic acid, a naturally occurring phenolic compound, has been explored as a sustainable alternative to phenol for enhancing the reactivity towards benzoxazine ring formation. This approach not only supports the development of almost 100% bio-based benzoxazine materials but also paves the way for their application in various domains due to their suitable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Chiral Synthesis Applications

The compound's derivatives have been used in the asymmetric synthesis of chiral intermediates for antidepressant drugs. A study demonstrated the use of Saccharomyces cerevisiae reductase for the high enantioselective synthesis of (S)-3-chloro-1-phenyl-1-propanol, a key intermediate in pharmaceutical production, achieving an enantiomeric excess value of 100% (Choi et al., 2010).

Heterocyclic Compound Synthesis

Research on 3-(4-Phenyl) benzoyl propionic acid derivatives, closely related to the target compound, has contributed to the synthesis of various heterocyclic compounds like furanones, pyrrolinones, and benzoxazinones. These compounds' diverse reactivities toward nucleophiles have been reported, indicating their potential in synthesizing a wide range of biologically and industrially relevant molecules (Soliman et al., 2010).

Advanced Polymer Structures and Properties

A study on multifunctional benzoxazines showed that derivatives from phenol-, resorcinol-, and phloroglucinol lead to monomers with varying oxazine functionalities. The polymerization behavior and thermal properties of these monomers indicate their applicability in creating materials with diverse polymer structures and enhanced properties (Soto et al., 2016).

Polymerization Kinetics and Mechanisms

Investigations into the polymerization kinetics and mechanisms of aromatic polybenzoxazines have shown that blending these compounds with thermoplastic oligomers can initiate polymerization without affecting the kinetics adversely. This research offers insights into creating interpenetrating network structures with enhanced thermal stability, opening avenues for the development of materials with superior performance characteristics (Hamerton et al., 2014).

properties

IUPAC Name

3-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-11-10-17(20)19-14-8-4-5-9-16(14)21-12-15(19)13-6-2-1-3-7-13/h1-9,15H,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXOQVDAIKPIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2O1)C(=O)CCCl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-propanone

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